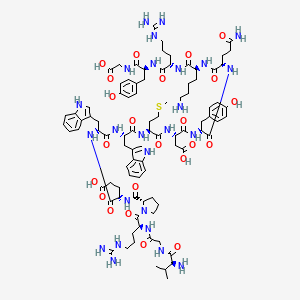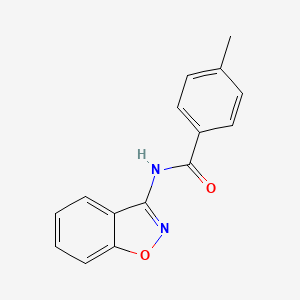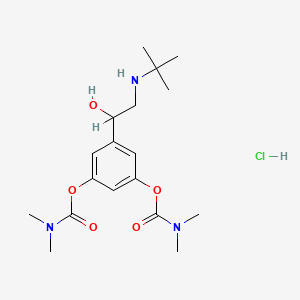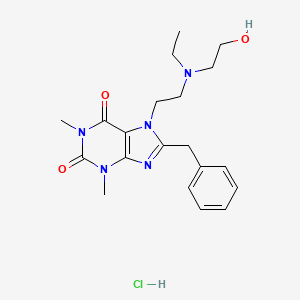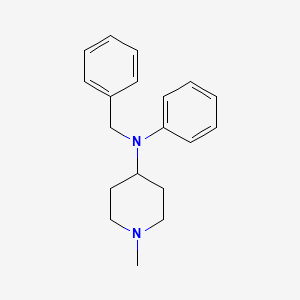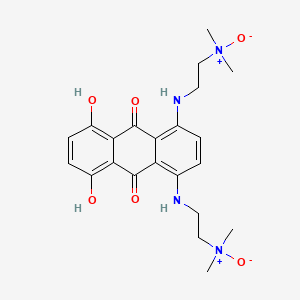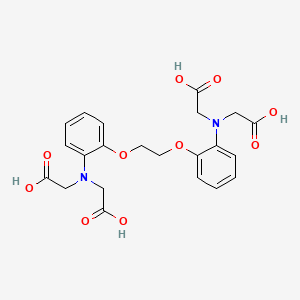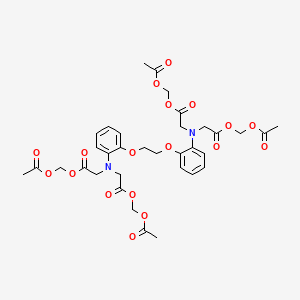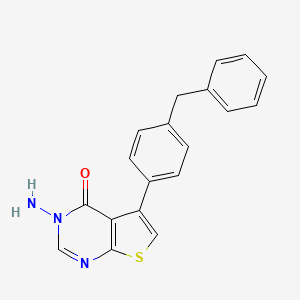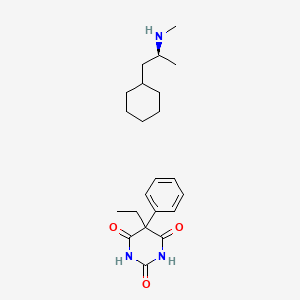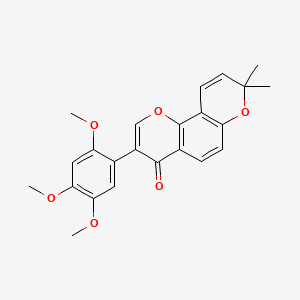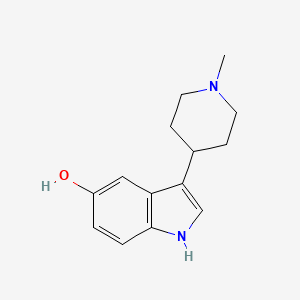
BRL 54443
Übersicht
Beschreibung
BRL 54443 ist eine synthetische organische Verbindung mit dem chemischen Namen 3-(1-Methylpiperidin-4-yl)-1H-indol-5-ol. Es ist bekannt für seine Rolle als selektiver Agonist für die Serotoninrezeptor-Subtypen 5-HT 1E und 5-HT 1F
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BRL 54443 umfasst mehrere Schritte, beginnend mit der Herstellung des Indol-Kerns. Der Indol-Kern wird typischerweise durch eine Fischer-Indol-Synthese hergestellt, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton unter sauren Bedingungen beinhaltet. Das resultierende Indol wird dann funktionalisiert, um den Piperidinring an der 3-Position einzuführen. Dies wird durch eine Reihe von Reaktionen erreicht, einschließlich Alkylierung und Cyclisierung .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute und effizienten Reinigungstechniken, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um Verunreinigungen zu minimieren und die Ausbeute zu maximieren .
Analyse Chemischer Reaktionen
Reaktionstypen
BRL 54443 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe am Indolring kann oxidiert werden, um ein Keton zu bilden.
Reduktion: Das Keton kann zurück zur Hydroxylgruppe reduziert werden.
Substitution: Der Indolring kann elektrophile Substitutionsreaktionen wie Nitrierung und Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Indole und Piperidine, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung zur Untersuchung der Reaktivität von Indolen und Piperidinen verwendet.
Biologie: Es dient als Werkzeug zur Untersuchung der Rolle von Serotoninrezeptoren in verschiedenen biologischen Prozessen.
Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen untersucht, die mit einer Funktionsstörung des Serotoninrezeptors zusammenhängen, wie Migräne und Depression.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an die Serotoninrezeptoren 5-HT 1E und 5-HT 1F bindet. Diese Bindung aktiviert diese Rezeptoren, was zu einer Kaskade von intrazellulären Signalisierungsereignissen führt. Die Aktivierung dieser Rezeptoren ist mit verschiedenen physiologischen Wirkungen verbunden, darunter die Modulation der Neurotransmitterfreisetzung und des Gefäßtonus . Die beteiligten molekularen Ziele und Pfade umfassen die Hemmung der Adenylatcyclase und die Reduktion der cyclischen Adenosinmonophosphat (cAMP)-Spiegel .
Wissenschaftliche Forschungsanwendungen
BRL 54443 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of indoles and piperidines.
Biology: It serves as a tool for investigating the role of serotonin receptors in various biological processes.
Medicine: this compound is studied for its potential therapeutic applications in treating conditions related to serotonin receptor dysfunction, such as migraines and depression.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Wirkmechanismus
BRL 54443 exerts its effects by selectively binding to the 5-HT 1E and 5-HT 1F serotonin receptors. This binding activates these receptors, leading to a cascade of intracellular signaling events. The activation of these receptors is associated with various physiological effects, including modulation of neurotransmitter release and vascular tone . The molecular targets and pathways involved include the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels .
Vergleich Mit ähnlichen Verbindungen
BRL 54443 ist einzigartig in seiner hohen Selektivität für die Rezeptoren 5-HT 1E und 5-HT 1F im Vergleich zu anderen Serotoninrezeptoragonisten. Zu ähnlichen Verbindungen gehören:
Sumatriptan: Ein selektiver Agonist für die Rezeptoren 5-HT 1B und 5-HT 1D, der zur Behandlung von Migräne eingesetzt wird.
Ergotamin: Ein nicht-selektiver Serotoninrezeptoragonist mit Affinität für mehrere Rezeptorsubtypen, der ebenfalls zur Behandlung von Migräne eingesetzt wird.
Das einzigartige Selektivitätsprofil von this compound macht es zu einem wertvollen Werkzeug zur Untersuchung der spezifischen Rollen der Rezeptoren 5-HT 1E und 5-HT 1F in verschiedenen physiologischen und pathologischen Prozessen .
Eigenschaften
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-3,8-10,15,17H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNFADCGOAHBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206089 | |
| Record name | BRL-54443 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57477-39-1 | |
| Record name | 3-(1-Methyl-4-piperidinyl)-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57477-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRL-54443 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BRL-54443 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL-54443 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2DH1CHI0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BRL 54443?
A: this compound acts as an agonist at the 5-HT1E and 5-HT1F receptors. [, ] This means it binds to these receptors and activates them, mimicking the effects of serotonin at these specific subtypes.
Q2: Does this compound interact with other serotonin receptor subtypes?
A: While this compound exhibits high selectivity for 5-HT1E and 5-HT1F receptors, studies suggest it may also interact with the 5-HT2A receptor. [] Interestingly, in the mouse aorta, the observed contraction induced by this compound was antagonized by ketanserin, a 5-HT2A receptor antagonist. This suggests the contraction might be mediated through 5-HT2A receptors, despite this compound's known affinity for 5-HT1E and 5-HT1F subtypes. [] Further research is needed to fully elucidate these interactions.
Q3: What are the potential downstream effects of this compound's interaction with serotonin receptors?
A: The specific downstream effects of this compound are dependent on the receptor subtype and the cell type or tissue involved. For instance, activation of 5-HT1D receptors by another agonist in a study led to inhibition of the mesenteric vasopressor outflow, suggesting a role in modulating sympathetic nervous system activity. [] More research is necessary to fully understand the downstream effects of this compound specifically mediated by 5-HT1E and 5-HT1F receptor activation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1667727.png)

